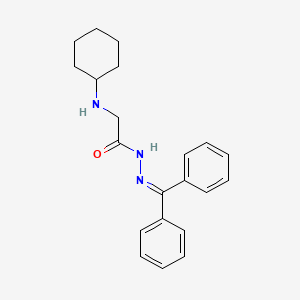![molecular formula C18H14ClFN2O2S B2897523 2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide CAS No. 1424698-23-6](/img/structure/B2897523.png)
2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide, also known as CP-690,550, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are used to treat a variety of autoimmune and inflammatory diseases. In
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Sulfonamide compounds have been synthesized and utilized as fluorescent molecular probes due to their strong solvent-dependent fluorescence, which is correlated with solvent polarity. This characteristic makes them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The fluorescence-environment dependence, long emission wavelengths, and high quantum yields make these compounds ideal for various applications in biological imaging and diagnostics (Diwu et al., 1997).
Antiproliferative Agents
Sulfonamide derivatives have been synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. The development of these compounds involves the optimization of methodologies for synthesis from milligram to multi-gram scale, demonstrating their potential as antiproliferative agents with varying degrees of efficacy (Pawar, Pansare, & Shinde, 2018).
Organic Solar Cells
The research into sulfonamide compounds extends to their application in organic electronic devices. For instance, modifications of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with sulfonamide derivatives have shown enhanced work function and conductivity, leading to improved performance in organic solar cells (OSCs). This demonstrates the potential of sulfonamide-based compounds in enhancing the efficiency and compatibility of materials used in OSCs (Zeng et al., 2020).
Fluorescent pH Sensors
Sulfonamide compounds have also been developed as fluorescent pH sensors. These sensors, based on heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, can work as effective fluorescent pH sensors in both solution and solid state, and for detecting acidic and basic organic vapors (Yang et al., 2013).
Proton Exchange Membranes
The synthesis and characterization of multiblock copolymers incorporating sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) have shown promising applications for proton exchange membranes. These membranes are essential for fuel cells, showcasing the adaptability of sulfonamide compounds in creating materials with specific functionalities, such as high proton conductivity and water absorption (Ghassemi, Ndip, & McGrath, 2004).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluoro-5-pyrrol-1-ylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2S/c19-15-5-3-14(4-6-15)9-12-25(23,24)21-18-13-16(7-8-17(18)20)22-10-1-2-11-22/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZMCEQYKWWGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

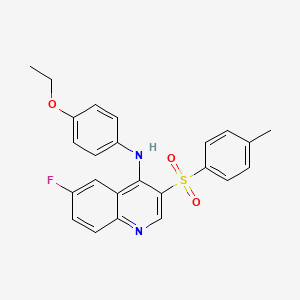
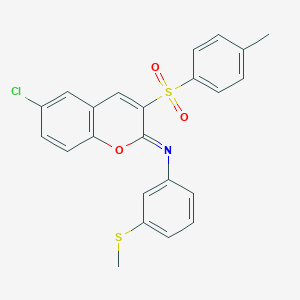
![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)
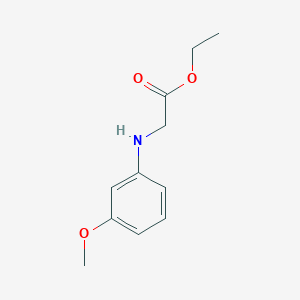
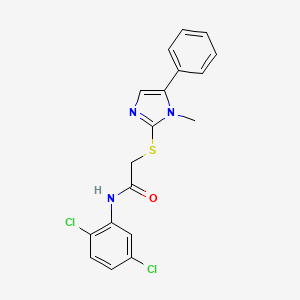
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)
![6-Methyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2897450.png)
![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
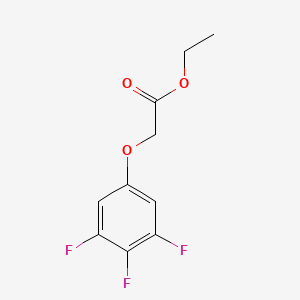
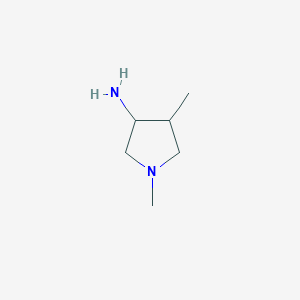

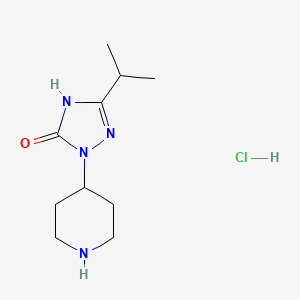
![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)
